4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile

Overview

Description

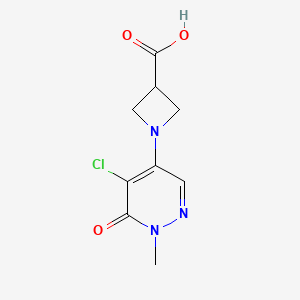

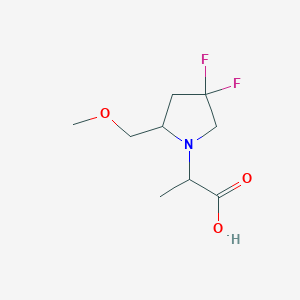

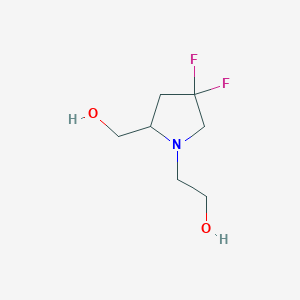

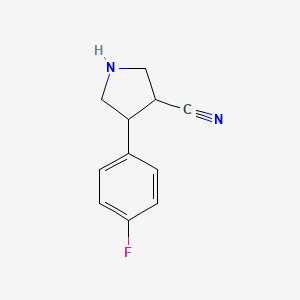

“4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a fluorophenyl group and a carbonitrile group.

Molecular Structure Analysis

The molecular formula of “4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile” is C11H11FN2. It contains a pyrrolidine ring, a fluorophenyl group, and a carbonitrile group.Scientific Research Applications

Crystal Structure and Molecular Analysis

Research has been conducted on the crystal structure, Hirshfeld surface analysis, and molecular docking studies of pyridine derivatives, including compounds related to "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile". These studies focus on potential inhibitors of NAMPT, a key enzyme involved in nicotinamide adenine dinucleotide (NAD) synthesis, highlighting their significance in therapeutic applications. Density Functional Theory (DFT) calculations and molecular docking studies have been utilized to optimize the structure and assess their interaction with NAMPT, indicating their potential in enhancing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).

Non-Linear Optical Properties

The non-linear optical properties of pyrrolidine and pyridine derivatives, including "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile", have been studied. These properties are crucial for various applications in materials science, such as in the development of optical switching devices. The analysis of these compounds through X-ray diffraction methods has revealed insights into their stability and intermolecular interactions, which are essential for designing materials with desired optical characteristics (Palani et al., 2004).

Antimicrobial Activity

A study on newly synthesized pyrrolidine-3-carbonitrile derivatives has evaluated their antimicrobial activity. The structural modification of these compounds, aiming to enhance their biological activity, represents a promising direction for developing new antimicrobial agents. These derivatives have shown potential against various microorganisms, indicating their importance in addressing antibiotic resistance (El-Mansy et al., 2018).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel pyrrolidine-3-carbonitrile derivatives for potential therapeutic applications. These studies include the development of synthetic methods and the evaluation of the compounds' biological activities. For instance, derivatives have been synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors for treating type 2 diabetes, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2013).

Corrosion Inhibition

A novel application area for pyrazolopyridine derivatives, which share structural similarities with "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile", is in corrosion inhibition for mild steel in acidic environments. These compounds have been synthesized using ultrasonic irradiation and evaluated for their protective properties against corrosion, demonstrating the potential of such derivatives in industrial applications (Dandia et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-(4-Fluorophenyl)pyrrolidine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine scaffold have been found to possess various biological activities .

properties

IUPAC Name |

4-(4-fluorophenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKMPCFWVSREDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)